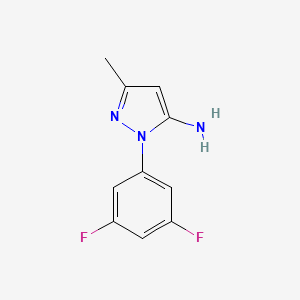

1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,5-difluorophenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₀H₉F₂N₃, with a molecular weight of 217.20 g/mol.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c1-6-2-10(13)15(14-6)9-4-7(11)3-8(12)5-9/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUXSDNKBBJXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of 1,3,5-trichlorobenzene as a starting material, which undergoes fluorination followed by amination . The reaction conditions often involve the use of aqueous or anhydrous ammonia to facilitate the amination process.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, particularly involving the difluorophenyl group.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (C₁₂H₁₅N₃, MW: 201.27 g/mol)

- Key Difference : Methyl groups replace fluorine atoms on the phenyl ring.

- Impact : Methyl substituents increase lipophilicity (logP) compared to fluorine, favoring membrane permeability. However, fluorine’s electronegativity enhances dipole interactions and metabolic stability, making the difluorophenyl derivative more suitable for target-specific applications .

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (C₃₀H₃₂FN₃O₂, MW: 485.25 g/mol)

- Key Difference : A single fluorine atom on the para-position of the phenyl ring and a p-tolyl group at position 5.

5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-amine (C₁₀H₁₁N₃O₂, MW: 205.22 g/mol)

Functional Group Variations on the Pyrazole Core

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-(trifluoromethylphenyl)-1H-pyrazole-3-carboxamide (C₃₂H₃₄F₃N₃O₄S, MW: 613.22 g/mol)

- Key Difference : A trifluoromethylphenyl group at position 5 and a sulfonyl group at position 1.

- Impact : The trifluoromethyl group increases lipophilicity and steric bulk, while the sulfonyl group enhances solubility and hydrogen-bonding capacity. This contrasts with the target compound’s simpler methyl group, which prioritizes compactness and metabolic resistance .

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (C₉H₇N₅O₂S, MW: 261.25 g/mol)

- Key Difference: Hydroxy and cyano substituents on the pyrazole and thiophene rings.

- Impact: Polar functional groups like hydroxy and cyano improve water solubility but may reduce blood-brain barrier penetration compared to the non-polar methyl and fluorophenyl groups in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉F₂N₃ | 217.20 | 3,5-difluorophenyl, methyl |

| 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | C₁₂H₁₅N₃ | 201.27 | 3,5-dimethylphenyl, methyl |

| 5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-amine | C₁₀H₁₁N₃O₂ | 205.22 | 3,5-dimethoxyphenyl |

| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.14 | 2,6-dichloro-4-(trifluoromethyl)phenyl, sulfinyl |

Biological Activity

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This pyrazole derivative has been studied for its interactions with various biological targets and its therapeutic implications. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluoroaniline with appropriate pyrazole precursors. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. For instance, the NMR spectrum provides insights into the molecular structure, confirming the presence of distinct chemical environments corresponding to the difluorophenyl and pyrazole moieties.

Antimicrobial Activity

Recent studies have demonstrated that 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed a notable inhibition of growth, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Table 1: Antimicrobial activity of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), it was found to induce apoptosis through the activation of caspase pathways. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Table 2: Anticancer activity of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

The proposed mechanism for the biological activity of this compound involves its ability to interact with specific enzymes and receptors within the target cells. Molecular docking studies suggest that it binds effectively to the active sites of certain kinases and enzymes involved in cellular proliferation and survival pathways. This interaction may inhibit their activity, leading to reduced cell viability in cancerous cells.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with varying doses of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine showed a significant reduction in tumor size compared to control groups. Histological analysis indicated that treated tumors exhibited increased apoptosis and decreased proliferation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.